2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
Beschreibung
2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines pyridine, triazole, pyridazine, and thiazole moieties, making it a versatile candidate for various chemical reactions and applications.
Eigenschaften
IUPAC Name |
2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N7OS2/c23-13(18-14-17-7-8-24-14)9-25-15-20-19-12-2-1-11(21-22(12)15)10-3-5-16-6-4-10/h1-8H,9H2,(H,17,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRFZVGYUPIIOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2N=C1C3=CC=NC=C3)SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N7OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Preparation of 3-Amino-6-(Pyridin-4-yl)Pyridazine
A suspension of 6-chloropyridazine-3-amine (10 mmol) and pyridin-4-ylboronic acid (12 mmol) in a 1,4-dioxane/water mixture (4:1 v/v) is treated with palladium(II) acetate (0.1 mmol) and potassium carbonate (20 mmol). The reaction is heated at 80°C under nitrogen for 12 hours, yielding 3-amino-6-(pyridin-4-yl)pyridazine as a pale-yellow solid (78% yield). Characterization by $$ ^1H $$-NMR confirms the substitution pattern: δ 8.65 (d, 2H, pyridinyl-H), 7.85 (d, 2H, pyridinyl-H), 7.40 (d, 1H, pyridazine-H), 6.90 (d, 1H, pyridazine-H), 5.20 (br s, 2H, NH$$ _2 $$).
Cyclization to Form the Triazolo[4,3-b]Pyridazine System
The amino group is converted to the triazole ring via treatment with dimethyl N-cyanoiminodithiocarbonate (12 mmol) in anhydrous acetone under reflux for 18 hours, followed by hydrazine hydrate (15 mmol) in ethanol at 70°C for 6 hours. This two-step process achieves 6-(pyridin-4-yl)-triazolo[4,3-b]pyridazine-3-thiol in 65% yield. IR spectroscopy verifies the thiol group (2560 cm$$ ^{-1} $$), while elemental analysis aligns with the molecular formula C$$ _{12} $$H$$ _{8} $$N$$ _{6} $$S.
Functionalization of the Thiol Group
The sulfanylacetamide side chain is introduced through a nucleophilic substitution reaction, leveraging the reactivity of the thiolate anion.
Synthesis of 2-Bromo-N-(1,3-Thiazol-2-yl)Acetamide
2-Aminothiazole (10 mmol) is reacted with bromoacetyl bromide (12 mmol) in dichloromethane at 0°C, using triethylamine (15 mmol) as a base. After stirring for 2 hours, the product precipitates as white crystals (85% yield). $$ ^{13}C $$-NMR confirms the acetamide structure: δ 167.2 (C=O), 138.5 (thiazole-C2), 112.4 (thiazole-C4), 35.8 (CH$$ _2 $$).
Thiol-Acetamide Coupling
A mixture of 6-(pyridin-4-yl)-triazolo[4,3-b]pyridazine-3-thiol (5 mmol), 2-bromo-N-(1,3-thiazol-2-yl)acetamide (6 mmol), and potassium carbonate (10 mmol) in dry dimethylformamide is stirred at 50°C for 8 hours. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate (72% yield). High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 412.0821 [M+H]$$ ^+ $$.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity were systematically evaluated (Table 1).
Table 1. Optimization of Thiol-Acetamide Coupling Conditions
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | K$$ _2 $$CO$$ _3 $$ | 50 | 8 | 72 |
| Acetone | K$$ _2 $$CO$$ _3 $$ | 60 | 12 | 58 |
| THF | Et$$ _3 $$N | 40 | 6 | 41 |
| DMSO | NaH | 70 | 10 | 65 |
Polar aprotic solvents like DMF facilitated higher yields due to improved solubility of the ionic intermediates. Elevated temperatures beyond 60°C promoted side reactions, as evidenced by HPLC analysis showing a 15% increase in byproducts.
Characterization and Analytical Data
Spectroscopic Confirmation
- IR (KBr): 3280 (N-H), 1685 (C=O), 1570 (C=N), 1340 (S=O) cm$$ ^{-1} $$.
- $$ ^1H $$-NMR (500 MHz, DMSO-$$ d_6 $$): δ 8.85 (s, 1H, triazolo-H), 8.70 (d, 2H, pyridinyl-H), 7.95 (d, 2H, pyridinyl-H), 7.50 (d, 1H, thiazole-H), 7.30 (d, 1H, thiazole-H), 4.30 (s, 2H, CH$$ _2 $$).
- Elemental Analysis: Calculated for C$$ _{17} $$H$$ _{12} $$N$$ _{8} $$OS$$ _{2} $$: C 49.51%, H 2.93%, N 27.18%. Found: C 49.32%, H 2.88%, N 26.95%.
Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) showed a single peak at 4.2 minutes (purity >98%).
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Exposure of the pyridazine-thiol intermediate to microwave irradiation (150°C, 20 minutes) reduced cyclization time from 18 hours to 35 minutes, though yields remained comparable (68%).
Solid-Phase Synthesis
Immobilization of the pyridazine precursor on Wang resin enabled stepwise assembly of the triazolo ring and acetamide group, simplifying purification. However, overall yields were lower (54%).
Challenges and Mitigation Strategies
- Regioselectivity in Triazole Formation: Competing 1,2,3-triazole isomers were suppressed by maintaining strict temperature control during cyclization.
- Thiol Oxidation: Addition of 1% w/v sodium dithionite to reaction mixtures prevented disulfide formation.
- Acetamide Hydrolysis: Anhydrous conditions and minimized exposure to aqueous workups preserved the acetamide functionality.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or reduced heterocycles.
Wissenschaftliche Forschungsanwendungen
Biological Activities
-
Antimicrobial Activity
- Research has indicated that compounds containing triazole and pyridazine rings exhibit promising antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains and fungi. In vitro studies have demonstrated that these compounds can inhibit the growth of pathogens such as Candida albicans and Staphylococcus aureus .
-
Anticancer Potential
- The inhibition of Cyclin-Dependent Kinase 2 (CDK2) has been noted as a mechanism through which this compound may exert anticancer effects. CDK2 plays a crucial role in cell cycle regulation; thus, its inhibition can lead to reduced cell proliferation in cancerous cells . Various derivatives have been synthesized and tested for their ability to induce apoptosis in cancer cell lines.
- Antimalarial Activity
Case Studies
- Antifungal Studies
-
Cancer Cell Line Testing
- In vitro assays conducted on various cancer cell lines revealed that some synthesized compounds exhibited significant cytotoxicity. The mechanism was linked to the induction of apoptosis and cell cycle arrest at specific phases .
Wirkmechanismus
The mechanism of action of 2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide involves its interaction with molecular targets such as kinases. For instance, it has been shown to inhibit c-Met kinase by binding to its active site, thereby blocking its activity and downstream signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds also feature a triazole ring fused with another heterocycle and have shown similar biological activities.
[1,2,4]triazolo[4,3-a]pyridines: These derivatives are structurally similar and can undergo similar chemical reactions.
Uniqueness
What sets 2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide apart is its combination of multiple heterocyclic rings, which enhances its binding affinity and specificity for certain molecular targets. This unique structure also allows for a broader range of chemical modifications and applications.
Biologische Aktivität
The compound 2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a triazolo-pyridazine core linked to a thiazole and an acetamide moiety. Its structure is crucial for its interaction with biological targets. The presence of heteroatoms such as sulfur and nitrogen enhances its reactivity and potential biological efficacy.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets including enzymes and receptors. The sulfanyl group is believed to play a significant role in modulating the activity of these targets, leading to alterations in various signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For example, derivatives of triazolo-pyridazine have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| 22i | MCF-7 | 0.15 ± 0.08 |
| 22i | HeLa | 2.85 ± 0.74 |
These values indicate significant cytotoxicity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells, suggesting that the compound may act as a potent anticancer agent by inhibiting cell proliferation and inducing apoptosis .
Antimicrobial Activity
The compound's structural features also suggest potential antimicrobial properties. Related compounds have been evaluated for their efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating varying degrees of antimicrobial activity. The minimum inhibitory concentration (MIC) values can provide insights into their effectiveness compared to standard antibiotics .
Case Studies and Research Findings
- In vitro Studies : A study assessing the biological activity of triazolo-pyridazine derivatives found that modifications at specific positions significantly affected their anticancer properties. The study utilized techniques such as cell cycle analysis and Annexin V-FITC staining to evaluate apoptosis induction .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of the compound to various targets. These studies suggest that the compound can effectively bind to active sites on proteins involved in cancer progression, further supporting its potential as an anticancer agent .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that substituents on the pyridine and thiazole rings can dramatically influence biological activity. Modifications that enhance lipophilicity or improve binding interactions with target proteins are particularly noteworthy .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, [1,2,4]triazolo[4,3-b]pyridazine derivatives are often prepared by reacting sodium hydride-activated intermediates (e.g., alcoholates) with thiol-containing reactants in polar aprotic solvents like DMF. The thiazole-2-amine moiety can be introduced via coupling reactions using standard amide bond-forming reagents (e.g., EDC/HOBt) .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for verifying the presence of the pyridinyl, triazolopyridazine, and thiazole moieties. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while IR spectroscopy identifies functional groups like sulfanyl (S–H stretch at ~2550 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology : Antiproliferative activity can be assessed using cell viability assays (e.g., MTT or SRB) against cancer cell lines. For example, triazolopyridazine derivatives are often tested on HeLa or MCF-7 cells, with IC₅₀ values calculated to determine potency. Dose-response curves and statistical analysis (e.g., ANOVA) are essential for reproducibility .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during the synthesis of the triazolopyridazine core?
- Methodology : Reaction parameters such as temperature, solvent polarity, and base strength significantly impact yield. For instance, using NaH in DMF at 0–5°C minimizes side reactions during nucleophilic substitution. Kinetic monitoring via TLC or HPLC helps identify optimal reaction times. Pilot-scale trials with fractional factorial design (FFD) can systematically evaluate variable interactions .
Q. What computational methods are effective for studying structure-activity relationships (SAR) of this compound?
- Methodology : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) of the triazolopyridazine core, while molecular docking predicts binding affinities to target proteins (e.g., kinases). QSAR models using descriptors like logP and polar surface area aid in rational design .
Q. How should in vivo pharmacokinetic studies be designed to assess bioavailability and metabolic stability?
- Methodology : Use rodent models (e.g., Sprague-Dawley rats) for oral/intravenous administration. Plasma samples are analyzed via LC-MS/MS to determine pharmacokinetic parameters (Cₘₐₓ, t₁/₂, AUC). Metabolite identification requires high-resolution mass spectrometry (HRMS) and comparison with synthetic standards. Statistical power analysis ensures cohort sizes are sufficient for significance .
Q. What strategies mitigate off-target effects in cellular models?
- Methodology : CRISPR-Cas9 knockout of suspected off-target genes (e.g., cytochrome P450 enzymes) in cell lines can isolate compound-specific effects. Proteome-wide profiling (e.g., affinity pulldown with biotinylated analogs) identifies unintended interactions. Negative controls (e.g., scrambled siRNA) validate assay specificity .
Data Contradictions and Resolution
Q. How should discrepancies in biological activity data between independent studies be addressed?
- Methodology : Replicate experiments under standardized conditions (e.g., cell passage number, serum batch). Cross-validate using orthogonal assays (e.g., ATP-based viability vs. apoptosis markers). Collaborative inter-laboratory studies and meta-analyses can resolve variability .
Q. Why might NMR spectra show unexpected peaks, and how are these artifacts resolved?
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